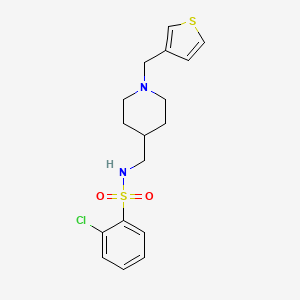

2-chloro-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide

Description

2-Chloro-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a piperidin-4-ylmethyl core substituted with a thiophen-3-ylmethyl group. This structure combines a sulfonamide pharmacophore with a heterocyclic thiophene moiety, which may confer unique electronic and steric properties for receptor binding.

Properties

IUPAC Name |

2-chloro-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN2O2S2/c18-16-3-1-2-4-17(16)24(21,22)19-11-14-5-8-20(9-6-14)12-15-7-10-23-13-15/h1-4,7,10,13-14,19H,5-6,8-9,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFHCZJDOZAYETF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Cl)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-chloro-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate starting materials.

Attachment of the Thiophene Moiety: The thiophene group is introduced via a substitution reaction, often using thiophene-3-carboxaldehyde.

Chlorination of the Benzene Ring: The benzene ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the chlorinated benzene ring with a suitable sulfonamide precursor under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

2-chloro-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated benzene ring, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.

Scientific Research Applications

2-chloro-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Biological Studies: Researchers explore its interactions with biological systems to understand its pharmacokinetics and pharmacodynamics.

Industrial Applications: The compound’s unique structure makes it suitable for use in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Piperidine-Sulfonamide Cores

The target compound shares a piperidin-4-ylmethyl-sulfonamide scaffold with several synthesized analogs. Key structural variations include:

- Heterocyclic substituents: The thiophen-3-ylmethyl group distinguishes it from analogs bearing dihydrobenzofuran (e.g., compounds 15–18 in ) or trifluoroethoxy-phenoxy groups (e.g., compound 10 in ).

- Sulfonamide substituents : The 2-chlorobenzenesulfonamide moiety is analogous to compounds with chloro, fluoro, or methoxy substitutions at different positions (e.g., compounds 15–17 in ).

Electronic and Steric Effects

- The thiophene’s electron-rich nature may alter binding kinetics .

- Steric bulk : The thiophen-3-ylmethyl group is less bulky than dihydrobenzofuran () or benzhydryl () substituents, possibly favoring access to compact binding pockets.

Research Findings and Implications

- The target compound’s thiophene group may enhance selectivity for serotonin or adrenergic receptors due to its unique electronic profile .

- Herbicidal activity : Compound 13f () showed herbicidal effects, suggesting sulfonamide-piperidine derivatives can be tailored for agrochemical applications. The target compound’s chloro and thiophene groups may offer new modes of action .

Biological Activity

2-chloro-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of 2-chloro-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is characterized by the following features:

| Property | Details |

|---|---|

| Molecular Formula | C₁₈H₂₁ClN₂OS |

| Molecular Weight | 348.9 g/mol |

| CAS Number | 1234902-73-8 |

The compound contains a chloro substituent on the benzene ring, a thiophene ring linked to a piperidine moiety, and a sulfonamide functional group, which suggests diverse biological activity due to its multiple functional groups.

Antimicrobial Activity

Research indicates that 2-chloro-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating minimum inhibitory concentration (MIC) values that suggest potent antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.012 |

| Escherichia coli | 0.008 |

| Streptococcus pneumoniae | 0.0033 |

These results indicate that the compound may serve as a promising candidate for the development of new antibiotics, especially against resistant strains.

Enzyme Inhibition

The compound has been investigated for its potential to inhibit histone methyltransferases (HMTs), which are crucial in gene regulation. A study published in Bioorganic & Medicinal Chemistry Letters found that it exhibited moderate inhibitory activity against certain HMTs, suggesting its potential role in cancer therapeutics through epigenetic modulation.

The mechanism of action for 2-chloro-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide involves binding to target enzymes and receptors through hydrogen bonding and hydrophobic interactions. This binding modulates their activity, potentially leading to therapeutic effects such as inhibition of tumor growth or bacterial proliferation.

Case Study 1: Antibacterial Efficacy

In vitro studies demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The study also noted that modifications in the substituents on the piperidine ring could enhance antibacterial activity, indicating structure-activity relationships (SAR) that are critical for drug design .

Case Study 2: Cancer Research

Another investigation focused on the compound's role as an HMT inhibitor. The findings suggested that it could be developed into a more potent therapeutic agent for cancer treatment by targeting epigenetic modifications associated with tumor progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.